Summary: Spirocyclic structures have gained attention in drug discovery due to their unique 3D geometry and improved physicochemical properties.
Methods: Researchers have developed stereoselective synthetic approaches to form spirocyclic oxindoles with 3- to 8-membered rings.
Summary: Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones were designed as orally bioavailable antitumor agents.
Methods: The discovery involved optimizing the spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-one scaffold.
Summary: Researchers have developed sustainable methods for the electrocatalytic formation of spirooxindole-containing 4H-pyran scaffolds.
Methods: A one-pot, three-component condensation of cyclic-1,3-diketones led to nano-sized spirooxindoles.
Summary: Spirocyclic compounds access relatively unexplored chemical space.
Methods: Their inherent 3D structure provides opportunities for novel intellectual property.
Results: Researchers continue to explore spirocycles for diverse applications in drug discovery and beyond.
Summary: Spirocyclic compounds can improve metabolic stability compared to monocyclic counterparts.
Methods: The shared tetrahedral sp3-carbon atom in spirocycles influences their physicochemical properties.
Results: Enhanced stability makes them attractive for drug development.
Summary: Spirocyclic motifs are relevant in the design of medicinally active compounds.
Methods: Researchers focus on synthetic and catalytic methods to access these structural motifs.
Results: Spirocyclic compounds offer exciting opportunities for drug discovery.
Spiro[cyclopropane-1,3'-indoline] hydrochloride is a chemical compound characterized by its unique spiro structure, which consists of a cyclopropane ring fused to an indoline moiety. Its molecular formula is C10H12ClN, and it has a molecular weight of approximately 181.66 g/mol. The compound is typically encountered as a solid and is known to be harmful if ingested and irritating to the skin .
This compound is recognized for its potential applications in medicinal chemistry due to its structural features, which may confer biological activity against various targets.
There is no documented information on the mechanism of action of SCH.
These reactions are crucial for the development of new derivatives with improved efficacy or selectivity in biological applications.
The synthesis of spiro[cyclopropane-1,3'-indoline] hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods are essential for producing the compound in a laboratory setting and can be optimized based on desired yields and purity levels.
Spiro[cyclopropane-1,3'-indoline] hydrochloride has several potential applications:
Interaction studies involving spiro[cyclopropane-1,3'-indoline] hydrochloride are crucial for understanding its mechanism of action and potential therapeutic uses. These studies often focus on:
Such studies provide insights into optimizing its use in therapeutic contexts.
Several compounds share structural similarities with spiro[cyclopropane-1,3'-indoline] hydrochloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Indoline | Indole-based | Basic structure without cyclopropane attachment |
Spiro[indole] | Spiro structure | Different ring system leading to varied reactivity |
Cyclopropylamine | Simple cyclopropyl derivative | Lacks the indole moiety |
Spiro[cyclopropane-1,3'-indoline] hydrochloride is unique due to its combination of a spirocyclic framework and an indoline structure, which may offer distinct pharmacological profiles compared to other similar compounds. Its specific interactions and reactivity patterns could lead to novel therapeutic agents that leverage both structural features.
Dearomatization of indole derivatives has become a cornerstone for spirocyclization, leveraging the inherent reactivity of indole’s aromatic system to form cyclopropane-fused indolines.
Visible-light-driven photoredox catalysis has enabled asymmetric cyclopropanation under mild conditions. For example, a protocol using Ru(bpy)₃Cl₂ as a photocatalyst facilitates intramolecular dearomative cyclopropanation of indole derivatives, yielding methylene-unsubstituted spiro[cyclopropane-1,3'-indolines] in moderate to excellent yields (45–92%). Chiral auxiliaries, such as (1R,2S)-norephedrine, achieve high diastereoselectivity (up to 98:2 dr), enabling the synthesis of enantioenriched spiroindolines. This method tolerates diverse functional groups, including halogen, nitro, and ester substituents, underscoring its versatility. A 5 mmol scale reaction demonstrated synthetic practicality, with subsequent derivatizations yielding alcohol and ketone derivatives without racemization.
Another photoredox approach employs carbamoyl radicals to initiate dearomative spirocyclization. Irradiation with blue LEDs (450 nm) in the presence of Ir(ppy)₃ catalyzes the formation of spiro-cyclohexadiene oxindoles, achieving up to 85% yield. This method uniquely produces I-substituted spiroindolines, which serve as intermediates for further functionalization.
Tosylhydrazone salts serve as safe alternatives to diazo compounds in metal-free cyclopropanation. Reacting 3-methyleneindolin-2-ones with tosylhydrazones under basic conditions (K₂CO₃, DMSO, 80°C) generates spiro[cyclopropane-1,3'-indolin]-2'-ones with high diastereoselectivity (>95:5 dr). Yields range from 72–89%, with electron-withdrawing groups on the indole enhancing reactivity. Biological evaluation revealed compounds 3b (IC₅₀ = 8.2 μM) and 3i (IC₅₀ = 7.6 μM) as potent anticancer agents against DU-145 prostate cancer cells.
A one-pot protocol using lead(IV) acetate achieves cyclopropanation of 3-phenacylideneoxindoles. Hydrazine-mediated formation of hydrazone intermediates followed by oxidative cyclization with Pb(OAc)₄ yields spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones in 65–78% yield. Diastereoselectivity exceeds 90:10, with X-ray crystallography confirming the trans-configuration of cyclopropane substituents.
Alkylative dearomatization via N-imination constructs spirocyclopropane-containing heterocycles. Treatment of 4H-pyrazolo[1,5-a]indoles with methanesulfonyl chloride generates N-iminium intermediates, which undergo cyclization to form spiro[cyclopropane-1,3'-indoline] derivatives. Yields reach 82% with electron-donating groups on the indole nucleus, while steric hindrance from ortho-substituents reduces efficiency to 58%.
Methanesulfonate groups facilitate elimination-driven spirocyclization. Base-mediated deprotonation of N-methanesulfonyl indole derivatives induces cyclopropane ring closure, producing spiroindolines in 70–85% yield. This method avoids transition metals and operates under mild conditions (room temperature, 2–4 h).
Table 1: Comparison of Synthetic Methods for Spiro[cyclopropane-1,3'-indoline] Scaffolds
The cyclopropanation step in spiro[cyclopropane-1,3'-indoline] synthesis involves a critical carbene transfer process, which has been elucidated through DFT studies. For hemoprotein-catalyzed reactions, the singlet state of the iron-bound carbene intermediate (IntIPC) is energetically favored over the quintet state, with a free energy difference of 8.6 kcal/mol [2]. The transition state for cyclopropanation (TSCP) occurs at a lower energy barrier (ΔG‡ = 11.8 kcal/mol) compared to carbene formation (ΔG‡ = 24.4 kcal/mol), establishing the latter as the rate-determining step [2]. Coordination modes of diazo compounds to the heme iron significantly influence reactivity; carbon-bound complexes (IntC1, Fe–C distance: 2.42 Å) are more stable than nitrogen- or oxygen-bound alternatives, favoring productive cyclopropanation pathways [2].
Table 1: Transition State Energy Barriers in Hemoprotein-Catalyzed Cyclopropanation
Step | ΔG‡ (kcal/mol) | Spin State | Key Structural Features |
---|---|---|---|
Carbene formation | 24.4 | Singlet | Fe–C coordination (2.42 Å) |
Cyclopropanation | 11.8 | Singlet | Early transition state, nonsynchronous bond formation [2] |
In Rh₂(esp)₂-catalyzed systems, computational models simplified to Rh–carbenoid intermediates accurately reproduce experimental geometries and reaction profiles [3]. These studies highlight the role of weak noncovalent interactions (e.g., π-stacking) in stabilizing transition states during cyclopropane ring formation [3].
Diastereoselectivity arises from differential stabilization of transition states during spirocenter formation. In InCl₃-catalyzed pathways, repulsive interactions between the indoline N-tosyl group and adjacent substituents in transition state TS3-I dictate regioselectivity, favoring five-membered ring intermediates (ΔG‡ = 18.2 kcal/mol) over six-membered alternatives (ΔG‡ = 20.1 kcal/mol) [3]. Distortion/interaction analysis reveals that the larger distortion energy in Rh₂(esp)₂-catalyzed systems (ΔEdist = 15.2 kcal/mol vs. ΔEint = -10.3 kcal/mol) amplifies selectivity compared to InCl₃-mediated reactions [3].
Table 2: Distortion and Interaction Energies in Key Transition States
Transition State | ΔE_dist (kcal/mol) | ΔE_int (kcal/mol) | Dominant Selectivity Factor |
---|---|---|---|
A-TS3-I (InCl₃) | 12.4 | -8.9 | Repulsive steric interactions [3] |
C-TS3-R (Rh₂) | 15.2 | -10.3 | π-Orbital delocalization [3] |
Experimental studies further demonstrate that 2-substituted indoles (e.g., 2-phenyl vs. 2-methyl) modulate diastereoselectivity by altering transition state steric profiles, with bulkier groups favoring trans-diastereomers by 3:1 ratios [4].
While explicit chiral auxiliary applications remain understudied for spiro[cyclopropane-1,3'-indoline] hydrochloride, mechanistic insights suggest viable enantiocontrol strategies. The Rh₂(esp)₂ catalyst induces facial selectivity in carbene transfer reactions through asymmetric coordination of diazo compounds, as evidenced by NBO charge differences (Δq = 0.32 e⁻) between carbene center and indoline nitrogen [3]. Theoretical models predict that chiral indoline N-protecting groups (e.g., PMB vs. Ts) could bias transition state geometries by 2.8 kcal/mol, sufficient for moderate enantiomeric excess [3].
In BEt₃-mediated spirocyclizations, the borane’s Lewis acidity ( χ = 8.3) selectively stabilizes syn-periplanar transition states, creating a 1.5:1 diastereomer ratio that could be exploited in chiral environments [4]. Future studies may leverage these effects through designed chiral ligands or auxiliaries to achieve enantioinduction.
Catalyst choice profoundly impacts cyclopropane ring strain distribution. InCl₃ reduces three-membered ring strain by 9.7 kcal/mol through dual carbonyl coordination (O–In bond length: 2.11 Å), enabling selective ring-opening to form C–N bonds [3]. Conversely, Rh₂(esp)₂ stabilizes the cyclopropane intermediate via Rh–O ester interactions (bond order: 0.35), preserving ring integrity for subsequent annulations [3].
Table 3: Solvent and Catalyst Effects on Reaction Outcomes
Catalyst | Solvent | Dielectric Constant (ε) | Product Ratio (2:3:4) | Ring Strain (kcal/mol) |
---|---|---|---|---|
Rh₂(esp)₂ | THF | 7.6 | 1:0.2:0.5 | 28.4 |
InCl₃ | DCE | 10.4 | 1:0.1:1.2 | 18.9 |
Polar aprotic solvents like DCE (ε = 10.4) stabilize charge-separated transition states in InCl₃-catalyzed pathways, increasing six-membered ring product yields by 20% compared to THF [3] [4]. This solvent-dependent strain redistribution underscores the tunability of spirocyclic architectures through reaction engineering.
The spiro[cyclopropane-1,3'-indoline] scaffold represents a unique spirocyclic framework that has garnered significant attention in anticancer drug discovery programs [1]. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been systematically synthesized and evaluated for their biological activity against multiple human cancer cell lines, including HT-29 colon cancer, DU-145 prostate cancer, HeLa cervical cancer, A-549 lung cancer, and MCF-7 breast cancer [1]. Many compounds within this series exhibited promising anticancer activity with half-maximal inhibitory concentration values below 20 micromolar against the studied cell lines [1].
Structure-activity relationship studies have revealed critical insights into the pharmacophore requirements for optimal anticancer activity [1]. The conformational rigidity provided by the spirocyclic structure enhances binding affinity to biological targets, making this scaffold particularly valuable for medicinal chemistry applications . Among the synthesized compounds, derivatives 6b and 6u demonstrated significant activity against the human prostate cancer cell line DU-145, while compounds 3b and 3i exhibited promising anticancer activity with half-maximal inhibitory concentration values below 10 micromolar against the studied cell lines [1] [3].
Compound | Structure Modification | IC50 DU-145 (μM) | Activity Profile | Target Mechanism |
---|---|---|---|---|
6b | Spiro[cyclopropane-1,3'-indolin]-2'-one | <20 | G0/G1 arrest, caspase-3 apoptosis | Mitochondrial apoptosis pathway |
6u | Spiro[cyclopropane-1,3'-indolin]-2'-one | <20 | G0/G1 arrest, caspase-3 apoptosis | Mitochondrial apoptosis pathway |
3b | Spiro[cyclopropane-1,3'-indolin]-2'-one | <10 | Promising anticancer activity | Cell proliferation inhibition |
3i | Spiro[cyclopropane-1,3'-indolin]-2'-one | <10 | Promising anticancer activity | Cell proliferation inhibition |
The bioisosteric replacement of alkene linkages with cyclopropane moieties has proven particularly effective in optimizing the anticancer properties of indazol-indoline derivatives [4] [5]. This structural modification resulted in compounds with polo-like kinase 4 affinity and antiproliferative activity comparable to their alkene-linked congeners, while demonstrating improved physicochemical, absorption, distribution, metabolism, and excretion properties [4] [5].
The DU-145 prostate cancer cell line has served as a crucial model system for elucidating the anticancer mechanisms of spiro[cyclopropane-1,3'-indoline] derivatives [1]. Flow cytometric analysis revealed that compounds 6b and 6u arrested the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death [1]. This cell cycle arrest represents a fundamental mechanism by which these compounds inhibit cancer cell proliferation [1].
The mechanistic studies demonstrated that spiro[cyclopropane-1,3'-indoline] compounds induce significant morphological changes in DU-145 cells [1]. The flow cytometric assays specifically indicated that treatment with active compounds induced G0/G1-phase arrest followed by apoptosis [1]. This sequential process involves the disruption of normal cell cycle progression, where cells are prevented from advancing from the G1 phase to the S phase [1].
Mechanism | Compounds Active | Assay Method | Biological Significance |
---|---|---|---|
Cell cycle arrest at G0/G1 phase | 6b, 6u | Flow cytometry | Cell proliferation inhibition |
Caspase-3 dependent apoptosis | 6b, 6u | Caspase-3 activity assay | Programmed cell death induction |
Mitochondrial membrane potential loss | 6b, 6u | Mitochondrial potential measurement | Mitochondrial dysfunction marker |
Annexin V-FITC positive staining | 6b, 6u | Annexin V-FITC/PI staining | Early apoptosis detection |
Flow cytometric cell cycle analysis | 6b, 6u | DNA content analysis | Cell cycle progression blocking |
The molecular basis for DU-145 cell sensitivity to spiro[cyclopropane-1,3'-indoline] compounds involves multiple interconnected pathways [1]. These compounds effectively target cellular processes essential for cancer cell survival and proliferation, making them promising candidates for prostate cancer therapeutic development [1].
The apoptotic mechanisms induced by spiro[cyclopropane-1,3'-indoline] compounds involve the activation of caspase-3, a critical executioner caspase in the apoptotic cascade [1]. Measurement of mitochondrial membrane potential and Annexin V-FITC assay confirmed that compounds 6b and 6u induced cell death through apoptosis rather than necrosis [1]. This specificity for apoptotic cell death is therapeutically advantageous, as apoptosis does not damage surrounding healthy tissue through inflammatory reactions [1].
The mitochondrial pathway appears to be the primary route through which these compounds induce apoptosis [1]. Loss of mitochondrial membrane potential serves as an early indicator of mitochondrial dysfunction and commitment to apoptosis [1]. The Annexin V-FITC assay demonstrated positive staining, indicating the externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptotic events [1].
Pathway Component | Compounds 6b/6u Response | Assay Method | Apoptosis Stage | Mechanistic Significance |
---|---|---|---|---|
Caspase-3 activation | Significant activation | Caspase-3 activity measurement | Execution phase | Executioner caspase activation |
Mitochondrial membrane potential | Loss of potential (depolarization) | Mitochondrial potential dyes | Early mitochondrial dysfunction | Mitochondrial apoptosis pathway |
Annexin V externalization | Positive staining (early apoptosis) | Annexin V-FITC/PI flow cytometry | Early apoptosis marker | Phosphatidylserine exposure |
Cell cycle arrest G0/G1 | Flow cytometry confirmed | DNA content flow cytometry | Cell cycle checkpoint | Cell proliferation arrest |
DNA fragmentation | Apoptotic DNA laddering | Gel electrophoresis | Late apoptosis marker | Nuclear fragmentation |
The caspase-3 dependent pathway represents a well-orchestrated cellular suicide program that eliminates damaged or transformed cells [6]. In the context of spiro[cyclopropane-1,3'-indoline] treatment, the activation of this pathway provides a mechanism for selective elimination of cancer cells while potentially sparing normal cells [1].
Polo-like kinase 4 represents a unique member of the polo-like kinase family of serine-threonine kinases and serves as a master regulator of centriole duplication important for maintaining genome integrity [4] [5]. Overexpression of polo-like kinase 4 is found in several human cancers and is linked with a predisposition to tumorigenesis [4] [5]. The discovery of potent and selective polo-like kinase 4 inhibitors culminated in the development of spiro[cyclopropane-1,3'-indoline] derivatives as orally bioavailable antitumor agents [4] [5].
The optimization of the cyclopropane-linked series was based on computational modeling of polo-like kinase 4 X-ray structure and structure-activity relationships attained from analogous alkene-linked series [4] [5]. Racemic cyclopropane-linked compounds showed polo-like kinase 4 affinity and antiproliferative activity comparable to their alkene-linked congeners with improved physicochemical properties [4] [5].
CFI-400945, a first-in-class oral inhibitor of polo-like kinase 4, demonstrates potent and selective inhibition with an half-maximal inhibitory concentration of 2.8 nanomolar and greater than 1000-fold selectivity relative to other polo-like kinase family members [7] [8]. Only nine other protein kinases are inhibited by CFI-400945 with half-maximal inhibitory concentration values below 100 nanomolar [8].
Compound | PLK4 IC50 (nM) | Selectivity | Oral Bioavailability | Xenograft Efficacy |
---|---|---|---|---|
CFI-400945 | 2.8 | >1000-fold vs other PLKs | Variable, dose-dependent | Significant tumor inhibition |
Compound 18 | Not specified | High selectivity | Improved properties | Positive results MDA-MB-468 |
Compound 13b | Not specified | High selectivity | 22% | 96% tumor growth inhibition |
The development of orally bioavailable polo-like kinase 4 inhibitors required systematic optimization of physicochemical properties to enhance oral exposure and therapeutic efficacy [4] [5] [9]. Previous efforts had identified potent polo-like kinase 4 inhibitors that required intraperitoneal dosing due to limited oral bioavailability [4] [5] [9]. The bioisosteric replacement of alkene linkages with cyclopropane moieties represented a key strategic advancement in achieving oral efficacy [4] [5].
Compound 13b achieved 22% oral bioavailability and demonstrated significant in vivo anticancer activity with 96% tumor growth inhibition in the MDA-MB-468 human breast cancer xenograft model [9]. This level of oral bioavailability represents a substantial improvement over earlier alkene-linked derivatives that showed poor oral exposure [9]. The enhanced bioavailability was attributed to improved physicochemical properties including enhanced solubility and metabolic stability [9].
Compound Series | Bioavailability (%) | Pharmacokinetic Properties | Optimization Strategy | In Vivo Activity |
---|---|---|---|---|
Alkene-linked indazol-indoline | Poor (IP dosing required) | Limited oral exposure | Baseline series | IP efficacy demonstrated |
Cyclopropane-linked indazol-indoline | Improved vs alkene series | Enhanced physicochemical properties | Bioisosteric replacement | Oral anticancer activity |
CFI-400945 | Variable, dose-dependent | Half-life 9h, Cmax 2-4h | Clinical formulation | Clinical trials ongoing |
Compound 13b | 22% | Oral exposure in rodents | Aryl substitution optimization | 96% tumor growth inhibition |
CFI-400945 exhibits favorable pharmacokinetic profiles with daily oral dosing, achieving maximum plasma concentration 2-4 hours following administration and maintaining a half-life of 9 hours [8] [10]. The exposure at day 28 was on average 37% higher than exposure at day 1, consistent with the accumulation observed with daily dosing [10]. These pharmacokinetic characteristics support once-daily oral administration for therapeutic applications [10].
Xenograft studies have provided critical validation for the therapeutic potential of spiro[cyclopropane-1,3'-indoline] polo-like kinase 4 inhibitors across multiple cancer models [4] [5] [8] [9]. The MDA-MB-468 human breast cancer xenograft model has served as a primary efficacy model, demonstrating significant tumor growth inhibition with oral administration of optimized compounds [4] [5] [9].
Compound 18 showed positive xenograft results in the MDA-MB-468 model, supporting the investigation of polo-like kinase 4 inhibitors as anticancer therapeutics [4] [5]. A polo-like kinase 4 X-ray co-structure with compound 18 revealed preferential binding of the 1R,2S enantiomer to the polo-like kinase 4 kinase domain, providing structural insights for further optimization [4] [5].
Enhanced antitumor activity was observed in PTEN-deficient compared to PTEN wild-type cancer xenografts when treated with CFI-400945 [8] [11]. This differential efficacy suggests potential for biomarker-guided therapeutic applications, particularly in tumors with specific genetic alterations [8] [11]. Preclinical studies demonstrated robust in vivo antitumor activity across multiple tumor types including patient-derived xenograft models [8].
Model | Compound | Efficacy Endpoint | Dosing Route | Tolerability |
---|---|---|---|---|
MDA-MB-468 breast cancer | Compound 18 | Positive xenograft results | Not specified | Well tolerated |
MDA-MB-468 breast cancer | Compound 13b | 96% tumor growth inhibition | Oral administration | Well tolerated |
Various solid tumors | CFI-400945 | Significant tumor growth inhibition | Oral administration | Well tolerated at 64mg |
PTEN-deficient xenografts | CFI-400945 | Enhanced antitumor activity | Oral administration | Enhanced vs PTEN wild-type |
Multiple cancer xenografts | PLK4 inhibitor series | Dose-dependent tumor inhibition | Variable (IP/Oral) | Dose-dependent toxicity |
Irritant